Flt-3 Inhibitor III

Vue d'ensemble

Description

IN1479, également connu sous le nom d'inhibiteur III de Flt-3, est un composé organique synthétique. Il est principalement reconnu pour son rôle d'inhibiteur de la tyrosine kinase 3 de type Fms (FLT3), une tyrosine kinase réceptrice impliquée dans la régulation de l'hématopoïèse. Le composé se lie dans la poche ATP de la kinase, inhibant ainsi son activité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'IN1479 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de l'IN1479 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures de contrôle qualité strictes pour assurer la cohérence et la sécurité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L'IN1479 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'IN1479 en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels .

Applications de recherche scientifique

L'IN1479 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans la recherche sur la signalisation cellulaire, la prolifération et l'apoptose.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement des cancers, en particulier la leucémie myéloïde aiguë, où les mutations de FLT3 sont courantes.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les voies des kinases.

Mécanisme d'action

L'IN1479 exerce ses effets en se liant à la poche ATP de la kinase FLT3, inhibant ainsi son activité. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires comprennent le récepteur FLT3 et les protéines de signalisation associées, conduisant à la suppression de la croissance cellulaire anormale et à l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Introduction to FLT3 Inhibitor III

Flt-3 Inhibitor III, also known as FF-10101, is an irreversible inhibitor targeting the Fms-like tyrosine kinase 3 (FLT3) receptor, which is often mutated in acute myeloid leukemia (AML). This compound has garnered attention due to its selective binding and effectiveness against various FLT3 mutations, particularly in patients with relapsed or refractory AML. This article explores the scientific applications of this compound, highlighting its efficacy, safety profile, and potential combinations with other therapies.

Efficacy in Clinical Trials

This compound has shown promising results in clinical settings:

- Phase 1 Study : A trial involving patients with relapsed or refractory AML indicated that FF-10101 induced responses even in those who had previously progressed on other FLT3 inhibitors. The compound demonstrated potent inhibitory activity against both FLT3-ITD and TKD mutations .

- Combination Therapies : The combination of FF-10101 with other agents, such as venetoclax, has been explored. This combination aims to enhance therapeutic efficacy by reducing cell proliferation and promoting apoptosis in resistant AML cells .

Summary of Clinical Findings

| Study Phase | Patient Population | Response Rate | Notes |

|---|---|---|---|

| Phase 1 | Relapsed/Refractory AML | Significant responses observed | Effective against multiple FLT3 mutations |

| Phase II | Older patients with FLT3 mutated AML | Composite complete remission rates of 92% in newly diagnosed cases | Highlighted potential for triplet therapy combinations |

Safety Profile

The safety profile of this compound is crucial for its clinical application. Common adverse effects include:

- Gastrointestinal Issues : Diarrhea and nausea are frequently reported.

- Hematological Toxicities : Febrile neutropenia and anemia are significant concerns during treatment .

Despite these adverse effects, the overall safety profile appears manageable within the context of its therapeutic benefits.

Resistance Mechanisms

One challenge faced by FLT3 inhibitors, including this compound, is the development of resistance. Ongoing research aims to understand the mechanisms behind resistance to improve treatment strategies. For instance, studies have indicated that certain mutations can confer resistance to existing therapies, necessitating the development of next-generation inhibitors .

Potential for Combination Therapies

The exploration of combination therapies remains a promising avenue for enhancing treatment efficacy. The integration of this compound with agents like venetoclax has shown synergistic effects that could overcome resistance and improve patient outcomes in AML .

Mécanisme D'action

IN1479 exerts its effects by binding to the ATP pocket of the FLT3 kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the FLT3 receptor and associated signaling proteins, leading to the suppression of abnormal cell growth and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Quizartinib : Un autre inhibiteur de FLT3 avec un mécanisme d'action similaire.

Midostaurine : Un inhibiteur multi-kinases qui cible également FLT3.

Giltéritinib : Un inhibiteur dual de la kinase FLT3 et AXL.

Unicité de l'IN1479

L'IN1479 est unique par son affinité de liaison spécifique et sa sélectivité pour la kinase FLT3. Cette sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles, en particulier dans les cancers présentant des mutations de FLT3 .

Activité Biologique

Flt-3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. The Flt-3 inhibitor III is part of a class of drugs targeting Flt-3 mutations, particularly prevalent in acute myeloid leukemia (AML). This article explores the biological activity of this compound, its mechanisms, efficacy, and clinical implications based on diverse research findings.

Flt-3 inhibitors primarily function by binding to the ATP-binding site of the Flt-3 receptor, thus preventing its autophosphorylation and subsequent activation of downstream signaling pathways. There are two main types of Flt-3 inhibitors:

- Type I Inhibitors : These bind to the active conformation of the receptor.

- Type II Inhibitors : These bind to an inactive conformation, blocking receptor activation.

The inhibition of Flt-3 activity is crucial for inducing apoptosis in cells with Flt-3 mutations, particularly in AML cells with internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD) .

Preclinical Studies

-

In Vitro Studies :

- Various studies have demonstrated that Flt-3 inhibitors exhibit preferential cytotoxicity against Flt-3 mutated AML cells. For instance, compounds like FF-10101 have shown IC50 values as low as 2.4 nM against Flt-3 ITD mutations, indicating potent inhibitory activity .

- Sustained inhibition (less than 10% residual activity) is necessary for effective cell death in myeloblasts .

-

In Vivo Studies :

- In mouse models, LT-171-861 demonstrated significant antileukemic efficacy, leading to nearly complete tumor regression without relapse .

- FF-10101 showed sustained inhibition of Flt-3 phosphorylation even in human plasma, highlighting its potential for overcoming resistance mechanisms present in other inhibitors .

Clinical Trials

Clinical trials have highlighted the importance of combining Flt-3 inhibitors with other therapeutic agents:

- Combination Therapies : The combination of venetoclax with FLT3 inhibitors has shown synergistic effects, enhancing apoptosis and reducing cell proliferation in resistant AML cell lines . A phase II trial indicated a composite complete remission rate of 92% in newly diagnosed patients when combining these therapies .

Case Studies

- Midostaurin : A pivotal study involving midostaurin demonstrated improved overall survival rates among patients with FLT3 mutations when compared to historical controls. The addition of midostaurin significantly decreased relapse incidence from 42% to 29% over two years .

- Gilteritinib : This next-generation FLT3 inhibitor has been shown to overcome resistance associated with common FLT3 TKD mutations. It achieved sustained inhibition in vivo and was well-tolerated among patients with relapsed or refractory AML .

Data Tables

| Compound | IC50 (nM) | Mechanism | Clinical Status |

|---|---|---|---|

| FF-10101 | 2.4 | Irreversible inhibitor | Phase I/II trials ongoing |

| LT-171-861 | <10 | Competitive inhibitor | Preclinical |

| Midostaurin | 150 | Type I inhibitor | Approved |

| Gilteritinib | <10 | Next-generation inhibitor | Approved |

Propriétés

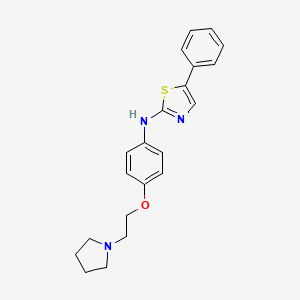

IUPAC Name |

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTULJDGIXMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.